

Application Note: A Stability-Indicating HPLC Method for the Determination of Salicylamide

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Compound of Interest		
Compound Name:	Salicylamide	
Cat. No.:	B354443	Get Quote

Introduction

Salicylamide, or 2-hydroxybenzamide, is an active pharmaceutical ingredient (API) with analgesic and antipyretic properties, often used in combination with other drugs like aspirin and caffeine.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing salicylamide, a robust and reliable analytical method for its quantification and stability assessment is crucial. This application note describes the development and validation of a simple, precise, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of salicylamide in the presence of its degradation products and common pharmaceutical excipients. The method is suitable for routine quality control analysis and stability studies.

Chemical Properties of Salicylamide

A thorough understanding of the physicochemical properties of **salicylamide** is fundamental for the development of a robust HPLC method.



Property	Value	Reference
Chemical Formula	C7H7NO2	[2]
Molecular Weight	137.14 g/mol	[2]
рКа	8.2	[3]
UV max (in Methanol/Water)	235 nm, 302 nm	[4]
Solubility	Slightly soluble in water; soluble in alcohol, ether, and chloroform.	[5]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile: 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	235 nm
Run Time	15 minutes

2. Preparation of Solutions



- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Salicylamide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
- Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. For dosage forms, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's labeled amount of **salicylamide** into a suitable volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on a 100 μ g/mL solution of **salicylamide** under various stress conditions.

- Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with an appropriate volume of 0.1 N NaOH.
- Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with an appropriate volume of 0.1 N HCl.
- Oxidative Degradation: Mix equal volumes of the sample solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Keep the solid drug and the drug solution in a hot air oven at 105°C for 48 hours.
- Photolytic Degradation: Expose the solid drug and the drug solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Data Presentation

Table 1: System Suitability Parameters



Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5800
Retention Time (min)	-	~5.5
%RSD of Peak Area (n=6)	≤ 2.0%	0.8%

Table 2: Method Validation Data

Parameter	Results
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	0.9995
Limit of Detection (LOD) (μg/mL)	0.25
Limit of Quantification (LOQ) (μg/mL)	0.75
Precision (%RSD)	
- Intraday	0.65%
- Interday	1.12%
Accuracy (% Recovery)	98.5% - 101.2%
Specificity	No interference from placebo or degradation products

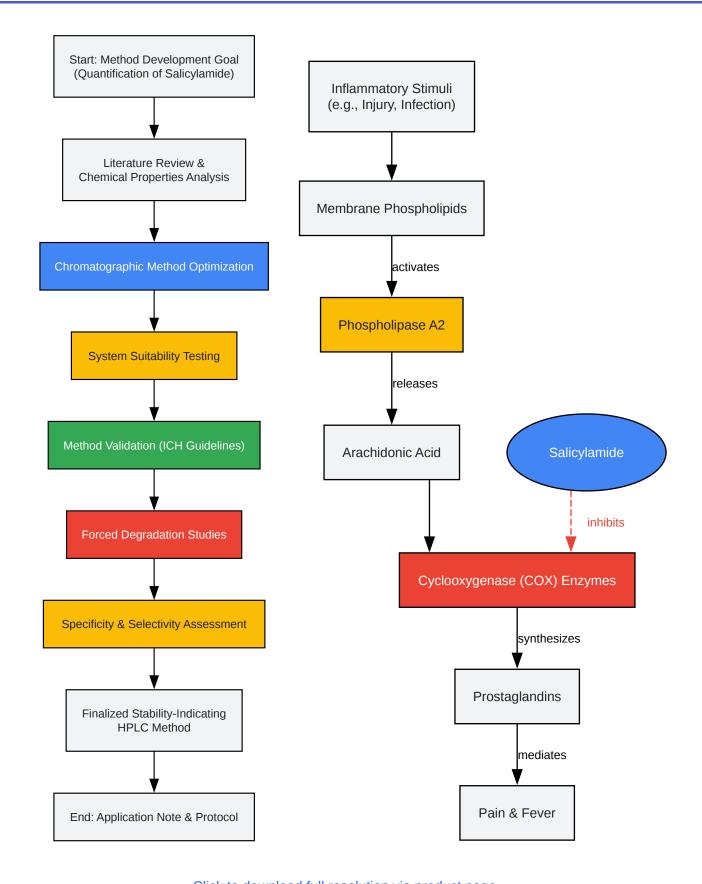
Table 3: Forced Degradation Results



Stress Condition	% Degradation	No. of Degradation Peaks
Acid (0.1 N HCl, 80°C, 2h)	15.2	2
Base (0.1 N NaOH, 80°C, 2h)	22.5	3
Oxidation (3% H ₂ O ₂ , 24h)	8.9	1
Thermal (105°C, 48h)	5.1	1
Photolytic (UV/Vis, 24h)	7.3	2

Mandatory Visualization





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